Cas no 143687-24-5 (1-(4-Benziloxy-3-formylaminophenyl)-2-[N-benzyl-2'-(4-methoxyphenyl)-1'-methylethylamino]ethaol hemifumarate)

1-(4-Benziloxy-3-formylaminophenyl)-2-[N-benzyl-2'-(4-methoxyphenyl)-1'-methylethylamino]ethaol hemifumarate structure
143687-24-5 structure
Product Name:1-(4-Benziloxy-3-formylaminophenyl)-2-[N-benzyl-2'-(4-methoxyphenyl)-1'-methylethylamino]ethaol hemifumarate
Numero CAS:143687-24-5
MF:C70H76N4O12
MW:1165.37205982208
CID:64789
PubChem ID:45358017
Update Time:2025-04-18

1-(4-Benziloxy-3-formylaminophenyl)-2-[N-benzyl-2'-(4-methoxyphenyl)-1'-methylethylamino]ethaol hemifumarate Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(4-Benziloxy-3-formylaminophenyl)-2-[N-benzyl-2'-(4-methoxyphenyl)-1'-methylethylamino]ethaol hemifumarate
    • (R*,R*)-(+/-)-N-[5-[1-Hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl](phenylmethyl)amino]ethyl]-2-(phenylmethoxy)phenyl]-formamide (E)-2-butenedioate (2:1)
    • N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide,(Z)-but-2-enedioic acid
    • 1-(4-benziloxy-3-Formylaminophenyl)-2-[N-Benzxyl-2 ' -(p-methoxyphenyl)-1 ' - methylethylamino]ethanol.hemiFumarate
    • 143687-24-5
    • DTXSID10670016
    • AC-19665
    • 1-(4-Benziloxy-3-formylaminophenyl)-2-[N-benzyl-2/'-(4-methoxyphenyl)-1/'-methylethylamino]ethaol he
    • AKOS015963216
    • (2Z)-But-2-enedioic acid--N-[5-(2-{benzyl[1-(4-methoxyphenyl)propan-2-yl]amino}-1-hydroxyethyl)-2-(benzyloxy)phenyl]formamide (1/2)
    • N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide;(Z)-but-2-enedioic acid
    • Inchi: 1S/2C33H36N2O4.C4H4O4/c2*1-25(19-26-13-16-30(38-2)17-14-26)35(21-27-9-5-3-6-10-27)22-32(37)29-15-18-33(31(20-29)34-24-36)39-23-28-11-7-4-8-12-28;5-3(6)1-2-4(7)8/h2*3-18,20,24-25,32,37H,19,21-23H2,1-2H3,(H,34,36);1-2H,(H,5,6)(H,7,8)/b;;2-1-
    • Chiave InChI: NKMRGAZUAPZJPZ-KSBRXOFISA-N
    • Sorrisi: OC(C1C=CC(=C(C=1)NC=O)OCC1C=CC=CC=1)CN(CC1C=CC=CC=1)C(C)CC1C=CC(=CC=1)OC.OC(C1C=CC(=C(C=1)NC=O)OCC1C=CC=CC=1)CN(CC1C=CC=CC=1)C(C)CC1C=CC(=CC=1)OC.OC(/C=C\C(=O)O)=O

Proprietà calcolate

  • Massa esatta: 1164.55000
  • Massa monoisotopica: 1164.546
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 14
  • Conta atomi pesanti: 86
  • Conta legami ruotabili: 28
  • Complessità: 792
  • Conteggio di unità legate in modo Covalent: 3
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 217A^2

Proprietà sperimentali

  • PSA: 216.66000
  • LogP: 13.14820
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.